Cas no 1934413-93-0 ({bicyclo2.2.1heptan-1-yl}methanesulfonamide)

{bicyclo2.2.1heptan-1-yl}methanesulfonamide 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.1]heptane-1-methanesulfonamide
- {bicyclo2.2.1heptan-1-yl}methanesulfonamide
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- インチ: 1S/C8H15NO2S/c9-12(10,11)6-8-3-1-7(5-8)2-4-8/h7H,1-6H2,(H2,9,10,11)
- InChIKey: KKSRFMZJYWEIPV-UHFFFAOYSA-N
- ほほえんだ: C12(CS(N)(=O)=O)CC(CC1)CC2
{bicyclo2.2.1heptan-1-yl}methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213355-10.0g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-213355-0.05g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-213355-1.0g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 1g |
$1658.0 | 2023-06-04 | ||
Enamine | EN300-213355-0.25g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-213355-2.5g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-213355-0.5g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 0.5g |
$1152.0 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018467-1g |
Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide |
1934413-93-0 | 95% | 1g |
¥6657.0 | 2023-03-12 | |
Enamine | EN300-213355-5g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 5g |
$3479.0 | 2023-09-16 | ||
Enamine | EN300-213355-0.1g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-213355-10g |
{bicyclo[2.2.1]heptan-1-yl}methanesulfonamide |
1934413-93-0 | 10g |
$5159.0 | 2023-09-16 |
{bicyclo2.2.1heptan-1-yl}methanesulfonamide 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
{bicyclo2.2.1heptan-1-yl}methanesulfonamideに関する追加情報
Introduction to {bicyclo2.2.1heptan-1-yl}methanesulfonamide (CAS No. 1934413-93-0)
{bicyclo2.2.1heptan-1-yl}methanesulfonamide, identified by its Chemical Abstracts Service Number (CAS No. 1934413-93-0), is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of {bicyclo2.2.1heptan-1-yl}methanesulfonamide incorporates a bicyclic framework, specifically a bicyclo[2.2.1]heptane moiety, which contributes to its unique chemical properties and reactivity. The presence of a methanesulfonamide group further enhances its potential as a pharmacophore in drug design and development.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. {bicyclo2.2.1heptan-1-yl}methanesulfonamide, in particular, has been investigated for its potential role in modulating various biological pathways. Its structural features make it a promising candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of {bicyclo2.2.1heptan-1-yl}methanesulfonamide is its ability to interact with biological targets in a highly specific manner. This specificity is crucial for the development of drugs that can target diseases with high precision while minimizing side effects. The bicyclic scaffold of this compound provides a stable platform for further derivatization, allowing researchers to fine-tune its biological activity.
Recent studies have highlighted the importance of sulfonamides in the development of novel therapeutic agents. For instance, modifications of the sulfonamide core have led to the discovery of compounds with enhanced efficacy against certain types of cancer and infectious diseases. {bicyclo2.2.1heptan-1-yl}methanesulfonamide represents a significant advancement in this area, offering new opportunities for drug discovery.
The synthesis of {bicyclo2.2.1heptan-1-yl}methanesulfonamide involves complex organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the compound is suitable for further biological testing.
In addition to its potential therapeutic applications, {bicyclo2.2.1heptan-1-yl}methanesulfonamide has also been explored for its role in chemical biology research. Its unique structure allows it to serve as a tool compound for studying enzyme mechanisms and protein interactions. This has opened up new avenues for understanding the fundamental processes that underlie various biological functions.
The pharmacokinetic properties of {bicyclo2.2.1heptan-1-yl}methanesulfonamide are another area of interest for researchers. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is essential for optimizing its therapeutic potential. Preclinical studies have begun to shed light on these aspects, providing valuable insights into its behavior within biological systems.
One notable finding from recent research is the ability of {bicyclo2.2.1heptan-1-yl}methanesulfonamide to modulate certain signaling pathways involved in inflammation and cancer progression. By interacting with specific proteins and enzymes, this compound can influence cellular processes that contribute to these diseases. This has sparked interest in developing it as a lead compound for further drug development.
The future prospects for {bicyclo2.2.1heptan-1-yl}methanesulfonamide are promising, with ongoing studies aimed at elucidating its mechanism of action and identifying new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield significant advancements in this field.
In conclusion, {bicyclo2.2.1heptan-1-yl}methanesulfonamide (CAS No. 1934413-93-0) is a versatile and intriguing compound with potential applications in pharmaceuticals and chemical biology research。 Its unique structure and biological activity make it a valuable tool for exploring new therapeutic strategies。
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